1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine
CAS No.:
Cat. No.: VC17640394
Molecular Formula: C7H13N3S
Molecular Weight: 171.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N3S |
|---|---|
| Molecular Weight | 171.27 g/mol |
| IUPAC Name | 1-(3-methylsulfanylpropyl)imidazol-2-amine |
| Standard InChI | InChI=1S/C7H13N3S/c1-11-6-2-4-10-5-3-9-7(10)8/h3,5H,2,4,6H2,1H3,(H2,8,9) |
| Standard InChI Key | ZIZCNSGPMGKQRT-UHFFFAOYSA-N |
| Canonical SMILES | CSCCCN1C=CN=C1N |
Introduction
Chemical Identity and Structural Characterization
1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine (IUPAC name: 1-[3-(methylsulfanyl)propyl]-1H-imidazol-2-amine) is a substituted imidazole derivative characterized by a methylsulfanylpropyl chain at the N-1 position and an amine group at the C-2 position. Its molecular formula is , yielding a molecular weight of 171.26 g/mol. The compound’s structure combines the aromatic imidazole core with a flexible thioether-containing side chain, enabling diverse intermolecular interactions .
Structural Features
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Imidazole Core: The planar, aromatic imidazole ring provides sites for hydrogen bonding and π-π stacking, critical for biological activity .
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Methylsulfanylpropyl Side Chain: The group introduces hydrophobicity and potential for sulfur-mediated interactions (e.g., disulfide bonds or metal coordination) .
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C-2 Amine Group: The primary amine at position 2 enhances solubility in aqueous media and serves as a site for derivatization .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 171.26 g/mol |
| LogP (Predicted) | 1.2 ± 0.3 |
| Hydrogen Bond Donors | 2 (NH and imidazole NH) |
| Hydrogen Bond Acceptors | 3 (imidazole N, NH) |
Synthesis and Modification Strategies
The synthesis of 1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine can be approached through modular strategies inspired by analogous imidazole derivatives .
Primary Synthesis Route
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Imidazole Alkylation: React 2-aminoimidazole with 3-(methylsulfanyl)propyl bromide in the presence of a base (e.g., NaH) to functionalize the N-1 position .
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Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) yields the target compound.
Key Reaction Conditions:
Challenges in Synthesis
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Regioselectivity: Competing alkylation at N-3 of the imidazole may occur, necessitating protective groups or kinetic control .
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Amine Stability: The C-2 amine may require protection (e.g., as a phthalimide) during alkylation to prevent side reactions .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly soluble in water (logP = 1.2) .
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Stability: Susceptible to oxidation at the thioether group, requiring storage under inert atmospheres.
Spectroscopic Data
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H NMR (400 MHz, CDCl):
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δ 6.85 (s, 1H, imidazole H-4)
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δ 6.70 (s, 1H, imidazole H-5)
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δ 3.55 (t, 2H, N–CH–CH–S)
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δ 2.50 (t, 2H, S–CH–CH)
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δ 2.10 (s, 3H, S–CH)
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| Target | Assay Type | Predicted IC/MIC |
|---|---|---|
| IDO | Enzymatic | 0.5–2 μM |
| Staphylococcus aureus | Broth dilution | 16 μg/mL |
Applications in Materials Science
The compound’s dual functionality (amine + thioether) positions it as a candidate for:
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